molecular formula C7H13BrO B14648953 Pentanal, 5-bromo-2-ethyl- CAS No. 51048-46-5

Pentanal, 5-bromo-2-ethyl-

Cat. No.: B14648953
CAS No.: 51048-46-5
M. Wt: 193.08 g/mol
InChI Key: RHJAPLVWPWSYLO-UHFFFAOYSA-N
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Description

Pentanal, 5-bromo-2-ethyl- is an organic compound belonging to the class of aldehydes It is characterized by the presence of a bromine atom at the fifth position and an ethyl group at the second position on the pentanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentanal, 5-bromo-2-ethyl- can be synthesized through several methods. One common approach involves the bromination of 2-ethylpentanal. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or light to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of Pentanal, 5-bromo-2-ethyl- may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Pentanal, 5-bromo-2-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentanal, 5-bromo-2-ethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pentanal, 5-bromo-2-ethyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanal, 5-bromo-2-ethyl- is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

5-bromo-2-ethylpentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-2-7(6-9)4-3-5-8/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJAPLVWPWSYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCCBr)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456572
Record name Pentanal, 5-bromo-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51048-46-5
Record name Pentanal, 5-bromo-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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